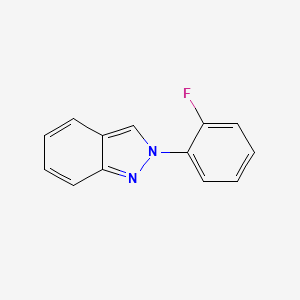
2-(2-Fluorophenyl)-2H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorophenyl)-2H-indazole: is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The presence of a fluorine atom on the phenyl ring in this compound adds unique properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-2H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzonitrile with hydrazine hydrate under acidic conditions to form the indazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions: 2-(2-Fluorophenyl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the indazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry: 2-(2-Fluorophenyl)-2H-indazole is used as a building block in organic synthesis.
Biology: In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors and receptor modulators. These compounds can be used to investigate biological pathways and mechanisms.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. Research is ongoing to develop new drugs based on this scaffold .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications .
作用机制
The mechanism of action of 2-(2-Fluorophenyl)-2H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity by interacting with target proteins through hydrogen bonding and hydrophobic interactions .
相似化合物的比较
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
2-Fluoromethamphetamine: A stimulant with a fluorophenyl group, used as a designer drug.
2-Fluoroaniline: An aromatic amine with a fluorophenyl group, used in organic synthesis.
Uniqueness: 2-(2-Fluorophenyl)-2H-indazole is unique due to its indazole core, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential for various applications compared to other similar compounds.
生物活性
The compound 2-(2-Fluorophenyl)-2H-indazole is a derivative of the indazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, focusing on its antiprotozoal and anti-inflammatory properties, along with structure-activity relationships (SAR) derived from various studies.
Antiprotozoal Activity
Recent studies have highlighted the significant antiprotozoal activity of 2H-indazole derivatives, including this compound. The biological evaluations primarily target protozoan pathogens such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.
Case Studies and Findings
-
Synthesis and Evaluation :
- A series of indazole derivatives were synthesized and evaluated for their antiprotozoal properties. Notably, compounds with electron-withdrawing groups at the 2-phenyl ring exhibited enhanced activity against the aforementioned protozoa .
- In one study, specific derivatives showed IC50 values significantly lower than those of the reference drug metronidazole. For instance, compound 18 demonstrated an IC50 value that was 12.8 times more active than metronidazole against G. intestinalis .
-
Structure-Activity Relationships (SAR) :
- The presence of substituents such as methoxycarbonyl and chlorophenyl at the 2-position of the phenyl ring was found to enhance antiprotozoal activity, with some compounds achieving IC50 values below 0.050μM against both E. histolytica and G. intestinalis .
- The SAR analysis indicated that modifications at the 2-position significantly influenced the potency of these compounds, underlining the importance of structural features in their biological efficacy .
Anti-Inflammatory Activity
In addition to their antiprotozoal effects, indazole derivatives, including this compound, have been investigated for their anti-inflammatory properties.
Research Insights
- Cytotoxicity and Nitric Oxide Production :
- Compounds were assessed for cytotoxicity against RAW264.7 cells and their ability to inhibit nitric oxide (NO) production in LPS-induced inflammation models. Some derivatives demonstrated acceptable cell viability while effectively reducing NO levels, indicating potential as anti-inflammatory agents .
- The results suggested that certain structural modifications at the N(1) position could influence both cytotoxicity and anti-inflammatory activity, although a clear causal relationship was not established .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Compound | Target Pathogen | IC50 (µM) | Activity Type |
|---|---|---|---|
| 18 | Giardia intestinalis | 0.059 | Antiprotozoal |
| 21 | Entamoeba histolytica | 0.045 | Antiprotozoal |
| 23 | Trichomonas vaginalis | 0.080 | Antiprotozoal |
| 5 | RAW264.7 Cells (NO Inhibition) | N/A | Anti-inflammatory |
属性
CAS 编号 |
81265-88-5 |
|---|---|
分子式 |
C13H9FN2 |
分子量 |
212.22 g/mol |
IUPAC 名称 |
2-(2-fluorophenyl)indazole |
InChI |
InChI=1S/C13H9FN2/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15-16/h1-9H |
InChI 键 |
XOMWRLPGRHGMLM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N2C=C3C=CC=CC3=N2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















